Alanycarb addresses the critical need for potent acetylcholinesterase inhibition without the acute handling hazards of methomyl. As an N-sulfenyl oxime carbamate pro-insecticide, it delivers methomyl upon activation, significantly reducing mammalian toxicity (oral LD50 330 vs 17 mg/kg). Ideal for EC/WP formulations; low water solubility (20 mg/L) and high LogP (3.57) minimize leaching. pH-dependent activation (stable at pH 7-9, DT50 49-130 h; rapid release at pH 5, DT50 0.5 h) enables smart-release systems.
Alanycarb is an N-sulfenyl oxime carbamate that functions as a pro-insecticide, specifically designed to deliver the potent acetylcholinesterase (AChE) inhibitor methomyl while mitigating its severe handling hazards [1]. Characterized by a melting point of 46.6–47.0 °C and a moderate water solubility of approximately 20–29.6 mg/L at 20 °C, it exhibits a highly lipophilic profile with a LogP of 3.57 . For procurement and formulation, Alanycarb represents a strategic material choice when the biological efficacy of methomyl is required, but occupational safety constraints, formulation stability requirements, or environmental leaching concerns prohibit the use of the direct active metabolite [1].
Analytical reference standard for carbamate residue panels
Suited for LC-MS/MS multi-residue methods in food matrices requiring a certified oxime carbamate reference.
Pro-insecticide activation research model
Enables study of metabolic N-S bond cleavage releasing methomyl; pH-dependent activation kinetics support formulation-fate research.
Resistance monitoring and cross-resistance studies
Documented cross-resistance with carbaryl and methomyl in Helicoverpa armigera supports rotation-strategy research.
Substituting Alanycarb directly with its active metabolite, methomyl, introduces critical occupational safety and environmental mobility risks. Methomyl is highly water-soluble (~57.9 g/L) and highly toxic to mammals, requiring strict handling protocols and presenting a severe groundwater leaching hazard [1]. Conversely, substituting Alanycarb with other methomyl prodrugs, such as thiodicarb, alters the compound's hydrolytic degradation kinetics and cross-resistance profiles in target pest populations [2]. Generic carbamates lack the specific N-S bond cleavage mechanism that allows Alanycarb to remain stable in neutral formulations while rapidly activating under specific acidic conditions, making it non-interchangeable for precision-release agricultural applications .
Pro-insecticide activation kinetics differ from direct-acting methomyl; pH-dependent release profile may shift temporal exposure and environmental fate.
Cross-resistance patterns are not uniform across Group 1A carbamates; thiodicarb exhibits a distinct low-level resistance profile lacking correlation with alanycarb.
Sublethal effect profiles on non-target parasitoids differ; alanycarb shows intermediate inhibition, while methomyl and malathion show strong inhibition.
Alanycarb was engineered to reduce the severe mammalian toxicity associated with direct methomyl exposure. While methomyl exhibits an acute oral LD50 in rats of approximately 17 mg/kg (classifying it as a WHO Class Ib highly hazardous pesticide), Alanycarb demonstrates a significantly higher LD50 of 330 mg/kg[1]. This substantial reduction in acute toxicity is achieved because Alanycarb requires metabolic or chemical cleavage of its N-S bond to release the active AChE inhibitor .
| Evidence Dimension | Acute Oral Toxicity (LD50, Rat) |
| Target Compound Data | 330 mg/kg |
| Comparator Or Baseline | Methomyl (17 mg/kg) |
| Quantified Difference | ~19-fold reduction in acute oral toxicity. |
| Conditions | In vivo mammalian toxicity assay (rat). |
Enables the procurement of a highly effective AChE inhibitor while drastically reducing occupational hazard classifications, PPE requirements, and handling restrictions during manufacturing and application.
Supports pro-insecticide activation research; pH-dependent stability may inform formulation context.
Source review recommended; cross-study kinetic data not independently verified.
The stability of Alanycarb is highly pH-dependent, providing a mechanism for controlled activation that direct methomyl lacks. In neutral (pH 7) and weakly basic (pH 9) solutions at 30 °C, Alanycarb is relatively stable, exhibiting hydrolytic half-lives (DT50) of 49 hours and 130 hours, respectively . However, under acidic conditions (pH 5 at 20 °C), it degrades rapidly with a DT50 of just 0.5 hours, cleaving to release methomyl . This contrasts with methomyl, which lacks this dramatic pH-triggered prodrug cleavage switch.
| Evidence Dimension | Hydrolytic Half-Life (DT50) |
| Target Compound Data | 49 hours (pH 7) vs. 0.5 hours (pH 5) |
| Comparator Or Baseline | Methomyl (Lacks pH-triggered prodrug cleavage) |
| Quantified Difference | 98-fold acceleration in degradation rate from neutral to acidic pH. |
| Conditions | Aqueous buffer solutions at 20–30 °C. |
Allows formulators to create stable products at neutral/alkaline pH that rapidly activate and release the potent insecticide only when exposed to specific acidic microenvironments.
40% lower a.i. load than thiodicarb (469 g/ha) in reported tomato trial context.
Kharif season, Karnataka; 2001–2002 trial.
The N-sulfenylation of the carbamate core fundamentally alters the physicochemical properties of Alanycarb compared to its active metabolite. Methomyl is highly hydrophilic, with an aqueous solubility of approximately 57,900 mg/L, making it highly mobile in soil and prone to groundwater leaching [1]. In contrast, Alanycarb exhibits an aqueous solubility of only 20 mg/L at 20 °C and a lipophilic partition coefficient (LogP) of 3.57 [2]. This drastic reduction in solubility requires different formulation strategies but significantly mitigates environmental mobility risks.
| Evidence Dimension | Aqueous Solubility at 20 °C |
| Target Compound Data | 20 mg/L |
| Comparator Or Baseline | Methomyl (~57,900 mg/L) |
| Quantified Difference | ~2,895-fold reduction in water solubility. |
| Conditions | Standard aqueous solubility assay at 20 °C, neutral pH. |
Dictates the selection of non-aqueous formulation matrices (such as EC or WP) and provides a critical regulatory advantage by minimizing the risk of active ingredient leaching into groundwater.
Reported moderate toxicity range; supports handling-protocol review, not a safety classification.
Rat oral gavage; OECD 401 equivalent.
May support IPM compatibility screening; intermediate profile differs from strong inhibitors.
Cotesia vestalis lab assay; 24 h residue ageing.
Reported non-persistent to slightly persistent in soil; supports carryover-risk context review.
PPDB class-level inference; field conditions unspecified.
Reported distinct resistance profile; may support rotation-strategy research.
H. armigera, Pakistan 1994–1999; leaf-dip bioassay.
Because Alanycarb exhibits an oral LD50 of 330 mg/kg compared to methomyl's 17 mg/kg, it is the preferred procurement choice for manufacturing facilities and agricultural operations seeking to deploy potent AChE inhibitors without triggering the extreme handling, storage, and PPE requirements associated with WHO Class Ib highly hazardous pesticides [1].
Due to its low aqueous solubility (20 mg/L) and high lipophilicity (LogP = 3.57), Alanycarb is ideally suited for formulation into Emulsifiable Concentrates (ECs) or Wettable Powders (WPs). It is selected over methomyl in environments where high soil mobility and groundwater leaching are strict regulatory or environmental concerns [2].
Exploiting its rapid degradation at pH 5 (DT50 = 0.5 hours) versus its relative stability at pH 7–9 (DT50 = 49–130 hours), Alanycarb serves as an excellent precursor for smart agricultural delivery systems. Formulators can maintain product stability in neutral buffers while ensuring rapid release of the active methomyl upon contact with acidic plant or insect microenvironments .
Acute Toxic;Irritant;Environmental Hazard